Spectroscopic Analysis of 1,2-Cyclopropanedimethanol: A Technical Guide
Spectroscopic Analysis of 1,2-Cyclopropanedimethanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1,2-cyclopropanedimethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with data from related compounds to serve as a valuable reference.
Introduction
1,2-Cyclopropanedimethanol is a unique diol featuring two hydroxymethyl groups attached to a cyclopropane ring. This structure, combining the rigidity and unusual bonding of a three-membered ring with the hydrogen-bonding capabilities of primary alcohols, leads to distinct spectroscopic features. Understanding these features is crucial for its identification, characterization, and utilization in synthetic applications, including the development of novel pharmaceutical agents. The cyclopropane motif is a key structural unit in various biologically active natural products and drugs.[1] This guide will detail the expected 1H NMR, 13C NMR, and IR spectral data for both cis and trans isomers of 1,2-cyclopropanedimethanol.
Molecular Structure and Symmetry
The stereochemistry of the two hydroxymethyl groups relative to the cyclopropane ring significantly impacts the molecule's symmetry and, consequently, its NMR spectra.
Caption: cis-1,2-Cyclopropanedimethanol structure.
Caption: trans-1,2-Cyclopropanedimethanol structure.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,2-cyclopropanedimethanol is characterized by signals from the cyclopropyl ring protons and the hydroxymethyl groups. The strained nature of the cyclopropane ring typically shifts the signals of its protons to a higher field (lower ppm) compared to acyclic alkanes.[2]
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclopropyl Ring (CH) | 0.5 - 1.5 | Multiplet | The two methine protons are diastereotopic and will exhibit complex spin-spin coupling with each other and the methylene protons. |
| Cyclopropyl Ring (CH₂) | 0.2 - 0.8 | Multiplet | The two methylene protons are diastereotopic and will show complex coupling with the methine protons. |
| Methylene (CH₂OH) | 3.4 - 4.5 | Multiplet | These protons are adjacent to an oxygen atom, leading to a downfield shift.[3] They are diastereotopic and will couple with the adjacent methine proton. |
| Hydroxyl (OH) | Variable | Broad Singlet | The chemical shift is concentration and solvent-dependent. Proton exchange can sometimes decouple this signal from adjacent protons.[3] |
Causality of Spectral Features:
-
Upfield Shift of Cyclopropyl Protons: The unique electronic structure of the cyclopropane ring, with its increased s-character in the C-H bonds, leads to magnetic anisotropy that shields the ring protons, causing them to resonate at an unusually high field.[2][4]
-
Complex Multiplicity: Due to the rigid nature of the cyclopropane ring, the geminal and vicinal coupling constants can vary significantly. In the case of the trans isomer, the vicinal coupling constant between the two methine protons is typically smaller than in the cis isomer.
-
Diastereotopicity: In both isomers, the two protons of each CH₂OH group are diastereotopic, as are the two protons on the unsubstituted ring carbon. This is because there is a stereocenter in the molecule, and replacing either of these protons with a different group would create a diastereomer. Consequently, these protons are chemically non-equivalent and are expected to have different chemical shifts and couple with each other.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Cyclopropyl Ring (CH) | 15 - 25 | These carbons are shifted upfield compared to typical alkane methine carbons. |
| Cyclopropyl Ring (CH₂) | 5 - 15 | Similar to the parent cyclopropane, this carbon is expected at a high field.[5] |
| Methylene (CH₂OH) | 60 - 70 | The attachment to an electronegative oxygen atom causes a significant downfield shift.[6] |
Symmetry Considerations:
-
cis Isomer: Possesses a Cₛ plane of symmetry. This results in three distinct carbon signals: one for the two equivalent methine carbons, one for the methylene carbon on the ring, and one for the two equivalent hydroxymethyl carbons.
-
trans Isomer: Possesses a C₂ axis of symmetry. This also leads to three distinct carbon signals, similar to the cis isomer.
While both isomers are expected to show three signals, the precise chemical shifts may differ slightly due to the different steric environments.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the hydroxyl functional groups.
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[3][7][8][9] |
| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium | Characteristic of C-H bonds on a strained ring.[10] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the CH₂OH groups. |
| C-O Stretch | 1000 - 1075 | Strong | Typical for primary alcohols.[7][11] |
| CH₂ Scissoring | ~1450 | Medium | |
| Cyclopropane Ring Vibrations | ~1020 | Medium | Skeletal vibrations of the cyclopropane ring.[10] |
Interpretation of Key Features:
-
The most prominent feature in the IR spectrum will be the broad and intense O-H stretching band, which is a definitive indicator of the alcohol functional groups.[8][9]
-
The presence of C-H stretching absorptions slightly above 3000 cm⁻¹ is a good indication of the cyclopropane ring.
Experimental Protocols
NMR Spectroscopy Workflow
Caption: Standard workflow for IR analysis.
-
Sample Preparation: As 1,2-cyclopropanedimethanol is likely a liquid or low-melting solid, the spectrum can be obtained as a neat thin film between two salt (e.g., NaCl or KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the key absorption bands and compare them with the expected values.
Conclusion
The spectroscopic characterization of 1,2-cyclopropanedimethanol reveals a fascinating interplay of its constituent functional groups. The NMR spectra are dominated by the upfield signals of the strained cyclopropane ring and the diastereotopic nature of several protons and carbons. The IR spectrum is clearly identified by the strong, broad hydroxyl absorption. This guide provides a foundational understanding of the expected spectral data, which is essential for any researcher working with this versatile molecule.
References
- McMurry, J. (2023). Spectroscopy of Alcohols and Phenols. In Organic Chemistry (10th ed.). Cengage Learning.
- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.
- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 18-27.
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Proton nmr spectrum of cyclopropane. Retrieved from [Link]
- Roberts, J. D. (1962). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. California Institute of Technology.
- Dyllick-Brenzinger, R., & Roberts, J. D. (1980).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75644, Cyclopropanemethanol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]
- Stubbs, C. J., & Dove, A. P. (2020). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane dicarboxylate in CDCl 3 (400 MHz, 298 K) (1).
-
University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
-
Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methylcyclopropanemethanol. In NIST Chemistry WebBook. Retrieved from [Link]
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5737.
-
MilliporeSigma. (n.d.). [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Cyclopropanedimethanol, 96%. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopropane, (1,2-dimethylpropyl)-. Retrieved from [Link]
-
ChemBK. (2024). 1,1-CYCLOPROPANE DIMETHANOL. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane C3H6. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]
- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. spectroscopyonline.com [spectroscopyonline.com]
